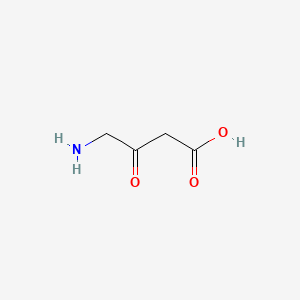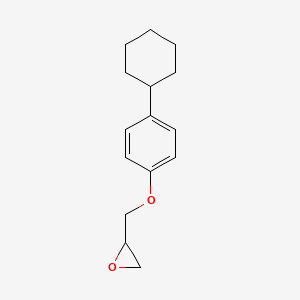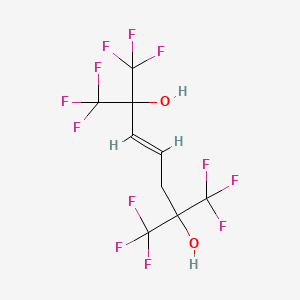
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate is a chemical compound with the molecular formula C28H14Na2O5 and a molecular weight of 476.387 g/mol . It is known for its complex structure, which includes a dibenzo xanthenyl group and a benzoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate involves several steps. One common method includes the reaction of 3-oxo-3H-dibenzo(c,h)xanthene-7-carboxylic acid with sodium hydroxide to form the disodium salt. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using catalysts to facilitate the reaction.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Wirkmechanismus
The mechanism of action of Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate can be compared with other similar compounds, such as:
Disodium 2-(11-hydroxy-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate: This compound has a similar structure but with a hydroxyl group instead of an oxido group.
Spiro[7H-dibenzo(c,h)xanthene-7,1’(3’H)-isobenzofuran]-3’-one,3,11-dihydroxy-, disodium salt: This compound also contains a dibenzo xanthenyl group but differs in its spiro structure and additional hydroxyl groups.
The uniqueness of this compound lies in its specific oxido and benzoate groups, which confer distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
6359-10-0 |
|---|---|
Molekularformel |
C28H16NaO5 |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
disodium;2-(7-oxido-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoate |
InChI |
InChI=1S/C28H16O5.Na/c29-17-7-9-19-15(13-17)5-11-23-25(19)32-26-20-10-8-18(30)14-16(20)6-12-24(26)28(23)22-4-2-1-3-21(22)27(31)33-28;/h1-14,29-30H; |
InChI-Schlüssel |
NEMYUTJDLCGYRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O.[Na] |
Key on ui other cas no. |
6359-10-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(Dimethylamino)propyl]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B1623145.png)


![(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B1623151.png)







